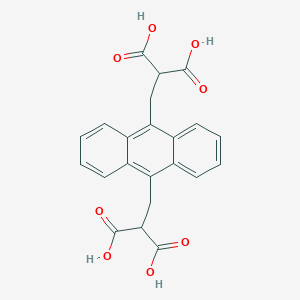

Acide 9,10-anthracènediyl-bis(méthylène)dimalique

Vue d'ensemble

Description

- Il sert de colorant biologique et d'indicateur utilisé pour détecter la génération d'oxygène singulet (GOS) .

- Lorsqu'il est exposé à l'oxygène singulet, l'ABMDMA subit un photoblanchiment pour former son endoperoxyde correspondant.

- La réaction peut être surveillée spectrophotométriquement en enregistrant la diminution de l'absorbance à 400 nm .

Acide bis(méthylène)dimalonique-9,10-anthracènediyle: (ABMDMA) est un dérivé de l'anthracène soluble dans l'eau.

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

ABDA is primarily utilized in PDT, where it acts as a photosensitizer that generates singlet oxygen () upon light irradiation. This process is crucial for treating various cancers and microbial infections.

Case Study: Cancer Treatment Efficacy

A study demonstrated the effectiveness of ABDA in enhancing the therapeutic efficacy of PDT in melanoma cells. The photobleaching of ABDA was monitored spectrophotometrically, revealing a significant decrease in absorbance at 400 nm, indicative of singlet oxygen generation during treatment. The results showed that combining ABDA with other therapeutic agents led to increased tumor cell apoptosis when exposed to light irradiation .

Singlet Oxygen Detection

ABDA serves as a reliable probe for detecting singlet oxygen in biological systems. Its ability to undergo photobleaching allows researchers to quantify ROS production.

Experimental Findings

In experiments involving A375 and B16F10 melanoma cell lines, ABDA was used to measure singlet oxygen levels generated during PDT. The decrease in optical density at 400 nm was directly correlated with the concentration of singlet oxygen produced, confirming ABDA's utility as a sensor for ROS .

Drug Delivery Systems

ABDA has been integrated into drug delivery systems designed to improve the efficacy of anticancer therapies. The compound's responsiveness to light allows for controlled drug release, enhancing therapeutic outcomes.

Innovative Drug Delivery Mechanism

A novel liposomal system incorporating ABDA demonstrated significant potential in delivering chemotherapeutic agents. Upon light activation, singlet oxygen generated by ABDA facilitated the release of encapsulated drugs, such as chlorambucil, leading to enhanced cytotoxic effects against cancer cells .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy | Utilizes ABDA as a photosensitizer for cancer treatment | Increased apoptosis in melanoma cells under light exposure |

| Singlet Oxygen Detection | Measures ROS levels using photobleaching technique | Correlation between absorbance decrease and concentration |

| Drug Delivery Systems | Enhances drug release through light activation | Effective release of chlorambucil from liposomes upon irradiation |

Mécanisme D'action

Target of Action

The primary target of 9,10-Anthracenediyl-bis(methylene)dimalonic acid, also known as 2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic Acid, is lipopolysaccharides (LPS) found in the cell membrane . LPS are large molecules consisting of a lipid and a polysaccharide joined by a covalent bond; they are found in the outer membrane of Gram-negative bacteria, and elicit strong immune responses in animals.

Mode of Action

9,10-Anthracenediyl-bis(methylene)dimalonic acid binds to lipopolysaccharides (LPS) found in the cell membrane . Upon fully deprotonation in neutral aqueous solutions, it takes four negative charges, stabilizing the ion-pair complex and facilitating selective recognition of LPS over other common ionic species of clinical significance .

Biochemical Pathways

The compound is a singlet oxygen probe . Singlet oxygen is a reactive oxygen species (ROS), which plays a key role in the immune response and cellular signaling. The interaction of the compound with singlet oxygen can be monitored spectrophotometrically by recording the decrease of absorbance at 400 nm .

Pharmacokinetics

The compound is highly fluorescent and soluble in water . Its water solubility suggests that it could have good bioavailability.

Result of Action

The compound can be photobleached by singlet oxygen to its corresponding endoperoxide . This reaction indicates the generation of singlet oxygen, which can be used to detect ROS and drug effects .

Analyse Biochimique

Biochemical Properties

9,10-Anthracenediyl-bis(methylene)dimalonic acid is used to detect singlet oxygen generation (SOG) . It binds to lipopolysaccharides (LPS) found in the cell membrane . Upon fully deprotonation in neutral aqueous solutions, it takes four negative charges, stabilizing the ion-pair complex and facilitating selective recognition of LPS over other common ionic species of clinical significance .

Cellular Effects

It is known that the compound can be photobleached by singlet oxygen to its corresponding endoperoxide . This reaction can be monitored spectrophotometrically by recording the decrease of absorbance at 400 nm .

Molecular Mechanism

The molecular mechanism of 9,10-Anthracenediyl-bis(methylene)dimalonic acid involves its interaction with singlet oxygen. The compound can be photobleached by singlet oxygen to its corresponding endoperoxide

Temporal Effects in Laboratory Settings

It is known that the compound can be photobleached by singlet oxygen , suggesting that its effects may change over time in the presence of this reactive oxygen species.

Transport and Distribution

9,10-Anthracenediyl-bis(methylene)dimalonic acid is soluble in water , suggesting that it may be transported and distributed within cells and tissues via aqueous channels

Méthodes De Préparation

- L'ABMDMA peut être synthétisé par différentes voies. Une méthode courante implique la réaction de l'anthracène avec des dérivés de l'acide malonique.

- La réaction se produit généralement en milieu acide, et le produit est isolé et purifié.

- Les méthodes de production industrielle peuvent impliquer des modifications de cette voie de synthèse, l'optimisation des conditions réactionnelles et des procédés de mise à l'échelle.

Analyse Des Réactions Chimiques

- L'ABMDMA peut participer à plusieurs réactions chimiques :

Photoblanchiment: Comme mentionné précédemment, il réagit avec l'oxygène singulet pour former un endoperoxyde.

Réactions de substitution: L'ABMDMA peut subir des réactions de substitution au niveau de ses groupes méthylène.

Oxydation et réduction: Selon les conditions réactionnelles, il peut subir une oxydation ou une réduction.

- Les réactifs courants comprennent les générateurs d'oxygène singulet, les acides et les oxydants.

- Les principaux produits formés comprennent l'endoperoxyde photoblanchi et les dérivés substitués.

Applications de recherche scientifique

Chimie: L'ABMDMA est précieux pour l'étude des réactions de l'oxygène singulet et des processus photochimiques.

Biologie: Les chercheurs l'utilisent comme sonde pour étudier le stress oxydatif et les réponses cellulaires.

Médecine: Ses propriétés de photoblanchiment trouvent des applications en photothérapie dynamique (PDT) pour le traitement du cancer.

Industrie: L'ABMDMA contribue au développement de nouveaux matériaux et capteurs.

Mécanisme d'action

- Le mécanisme de l'ABMDMA implique son interaction avec l'oxygène singulet.

- Il agit comme un piégeur, empêchant l'oxygène singulet d'endommager les composants cellulaires.

- Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique.

Comparaison Avec Des Composés Similaires

- L'unicité de l'ABMDMA réside dans sa solubilité dans l'eau et sa réactivité spécifique avec l'oxygène singulet.

- Des composés similaires comprennent les dérivés de l'anthracène, tels que la 9,10-anthracènedione et la 9,10-anthraquinone.

Activité Biologique

9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) is a synthetic compound derived from anthracene, notable for its significant role as a biological dye and indicator in various biochemical applications. Its primary utility lies in detecting singlet oxygen generation (SOG), a reactive oxygen species implicated in numerous biological processes and photodynamic therapies.

- Molecular Formula : CHO

- Molecular Weight : 410.37 g/mol

- CAS Number : 307554-62-7

- Density : 1.527 g/cm³

- Solubility : Soluble in DMSO (65 mg/mL) and water under specific pH conditions.

- Flash Point : 418.5°C

ABMDMA acts primarily through photobleaching when exposed to singlet oxygen. The compound can be oxidized to its corresponding endoperoxide, a reaction that can be quantitatively monitored by spectrophotometric methods, specifically by observing the decrease in absorbance at 400 nm. This characteristic makes ABMDMA an effective sensor for monitoring oxidative stress in biological systems.

Detection of Singlet Oxygen

ABMDMA has been extensively utilized as a probe for measuring singlet oxygen levels in various settings:

- Photodynamic Therapy (PDT) : In PDT, ABMDMA is employed to evaluate the efficacy of photosensitizers by measuring the singlet oxygen generated during light exposure. Studies indicate that the phototoxic effects on cancer cells, such as melanoma, are significantly enhanced when ABMDMA is used to monitor singlet oxygen production .

Case Studies

-

Photodynamic Efficacy in Melanoma Treatment :

- A study demonstrated that ABMDMA effectively quantified singlet oxygen generation during the treatment of melanoma cells with photodynamic agents. The results indicated that the presence of ABMDMA correlated with increased cytotoxicity towards A375 and B16-F10 melanoma cell lines due to enhanced singlet oxygen production .

-

Nanoparticle Functionalization :

- Research involving dual-aptamer-decorated nanoparticles highlighted the role of ABMDMA in assessing the singlet oxygen generation capability of these systems. The study showed that the targeted nanoparticles exhibited improved efficacy against breast cancer cells by utilizing ABMDMA as a monitoring agent .

- Ratiometric Singlet Oxygen Sensors :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 410.37 g/mol |

| CAS Number | 307554-62-7 |

| Density | 1.527 g/cm³ |

| Solubility | DMSO (65 mg/mL), Water |

| Flash Point | 418.5°C |

Propriétés

IUPAC Name |

2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUYOWCKBJFOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392681 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307554-62-7 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) interact with singlet oxygen and what are the downstream effects?

A1: ABDA acts as a chemical trap for singlet oxygen [, , , , ]. Upon reaction with singlet oxygen, ABDA undergoes an irreversible chemical transformation, leading to a decrease in its absorbance at specific wavelengths, primarily around 400 nm []. This change in absorbance allows researchers to quantify singlet oxygen generation indirectly by monitoring the decrease in ABDA's absorbance over time.

Q2: Can you provide the structural characteristics of ABDA, including its molecular formula, weight, and relevant spectroscopic data?

A2:

- Spectroscopic Data: ABDA exhibits a characteristic absorption peak around 400 nm in UV-Vis spectroscopy, which decreases upon reaction with singlet oxygen [].

Q3: Are there any known catalytic properties or applications of ABDA beyond singlet oxygen detection?

A3: While ABDA is primarily recognized for its role in singlet oxygen detection, its potential catalytic properties and applications in other research areas remain largely unexplored. Further investigations are needed to assess its potential utility in fields like organic synthesis or material science.

Q4: Has computational chemistry been used to study ABDA? Are there any simulations, calculations, or QSAR models available?

A5: While computational chemistry techniques like Density Functional Theory (DFT) have been employed to study singlet oxygen generation mechanisms in photosensitizers [], their application specifically to ABDA, particularly for developing QSAR models, appears limited in the provided literature. Further research could explore the potential of computational methods to predict ABDA's reactivity and interaction with singlet oxygen.

Q5: What analytical methods are typically used to characterize and quantify ABDA and monitor its reaction with singlet oxygen?

A6: UV-Vis Spectroscopy is the primary analytical method for quantifying ABDA and monitoring its reaction with singlet oxygen [, , , , ]. The decrease in absorbance at ABDA's characteristic wavelength (around 400 nm) allows for indirect measurement of singlet oxygen generation.

Q6: Are there any known alternatives or substitutes for ABDA in singlet oxygen research?

A6: While ABDA is a commonly used probe for singlet oxygen, alternative chemical traps and detection methods exist. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.